Chenodeoxycholic acid-24-13C
Overview
Description
Chenodeoxycholic acid (CDCA), 3α,7α-dihydroxy-5β-cholan-24-oic acid, is a primary bile acid generated in the liver from cholesterol . It works by dissolving the cholesterol that makes gallstones and inhibiting production of cholesterol in the liver and absorption in the intestines, which helps to decrease the formation of gallstones .
Synthesis Analysis
An improved synthesis of 24-13C-labeled bile acids has been achieved using formyl derivatives of bile acids and a modified lead tetraacetate procedure . The formylated bile acids were degraded by lead tetraacetate and lithium chloride to formylated 23-chloronorcholanes in 72-83% yield . Formylated 23-chloronorcholanes were converted to nitriles in dimethylformamide, which were then hydrolyzed to obtain C-24 labeled bile acids in yield of 80-90% of labeled sodium cyanide used .Molecular Structure Analysis
The molecular formula of Chenodeoxycholic acid-24-13C is C24H40O4 . The average mass is 392.572 Da and the monoisotopic mass is 392.292664 Da .Chemical Reactions Analysis
The formylated bile acids were degraded by lead tetraacetate and lithium chloride to formylated 23-chloronorcholanes . Formylated 23-chloronorcholanes were converted to nitriles in dimethylformamide, which were then hydrolyzed to obtain C-24 labeled bile acids .Physical And Chemical Properties Analysis
The molecular weight of Chenodeoxycholic acid-24-13C is 393.6 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 4 . The Exact Mass is 393.29601459 g/mol and the Monoisotopic Mass is 393.29601459 g/mol .Scientific Research Applications
Therapeutic Applications
- Scientific Field : Pharmacology
- Summary of Application : Chenodeoxycholic acid (CDCA) is a primary bile acid generated in the liver from cholesterol. It has been clinically used for the dissolution of gallbladder stones and for the treatment of patients with cerebrotendinous xanthomatosis (CTX), a rare autosomal recessive disorder caused by mutations of sterol 27-hydroxylase (CYP27A1) gene .
- Methods of Application : In liver cells, CDCA is conjugated with glycine or taurine to form two bile salts, Glyco-CDCA and Tauro-CDCA, before being released into the bile ducts . For the treatment of CTX, CDCA therapy is initiated at doses up to 750 mg/day .
- Results or Outcomes : The early initiation of CDCA therapy results in decreased plasma levels of cholestanol and stabilization of neurologic symptoms in CTX patients .
Synthesis of Labeled Bile Acids
- Scientific Field : Biochemistry
- Summary of Application : 24-13C-labeled bile acids, including Chenodeoxycholic acid-24-13C, are important compounds for the tracer study of bile acid metabolism .
- Methods of Application : The synthesis of 24-13C-labeled bile acids is achieved using formyl derivatives of bile acids and a modified lead tetraacetate procedure .
- Results or Outcomes : This method results in a higher yield and a purer product with less manipulation than previously reported procedures for synthesis of labeled bile acids .
Inhibition of Cholesterol Synthesis
- Scientific Field : Biochemistry
- Summary of Application : Chenodeoxycholic acid (CDCA) is a potent inhibitor of CYP27A1, an enzyme essential for cholesterol breakdown . This property of CDCA is particularly useful in the treatment of cerebrotendinous xanthomatosis (CTX), a disorder characterized by abnormal lipid storage and increased plasma and tissue levels of cholestanol .
- Methods of Application : CDCA therapy is initiated at doses up to 750 mg/day for the treatment of CTX .
- Results or Outcomes : Early initiation of CDCA therapy results in decreased plasma levels of cholestanol and stabilization of neurologic symptoms in CTX patients .
Promotion of Glucagon-like Peptide-1 (GLP-1) Release
- Scientific Field : Endocrinology
- Summary of Application : CDCA promotes the release of glucagon-like peptide-1 (GLP-1) in diabetic patients, likely by activating GPBAR1 . GLP-1 is an incretin hormone that stimulates insulin secretion and inhibits glucagon secretion, thereby playing a crucial role in the regulation of blood glucose levels .
- Methods of Application : The specific methods of application for this use of CDCA are not detailed in the source .
- Results or Outcomes : The promotion of GLP-1 release by CDCA could potentially be beneficial in the management of diabetes, although more research is needed to fully understand this application .
Activation of Farnesoid X Receptor (FXR)
- Scientific Field : Molecular Biology
- Summary of Application : CDCA is the physiological ligand for the bile acid sensor farnesoid X receptor (FXR) . FXR plays a crucial role in the regulation of bile acid, lipid, and glucose homeostasis .
- Methods of Application : In liver cells, CDCA is conjugated with glycine or taurine to form two bile salts, Glyco-CDCA and Tauro-CDCA, before being released into the bile ducts . When bile acid concentrations increase, CA and CDCA activate FXR .
- Results or Outcomes : The activation of FXR by CDCA has significant implications for metabolic health, although more research is needed to fully understand this application .
Treatment of Pancreatic Necrosis
- Scientific Field : Gastroenterology
- Summary of Application : CDCA has been identified as a potential therapeutic agent for pancreatic necrosis .
- Methods of Application : The specific methods of application for this use of CDCA are not detailed in the source .
- Results or Outcomes : CDCA decreases in the acute and increases in recovery phases of acute pancreatitis .
Safety And Hazards
Chenodeoxycholic acid-24-13C can cause skin irritation and serious eye irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i21+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-NIOAGLPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chenodeoxycholic acid-24-13C |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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